molecular formula C16H18F2N2O4 B2497676 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide CAS No. 899734-36-2

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide

Cat. No.: B2497676
CAS No.: 899734-36-2
M. Wt: 340.327
InChI Key: DGUIMKAIDVLJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This oxalamide derivative features a unique spirocyclic ether moiety (1,4-dioxaspiro[4.4]nonane) and a 2,5-difluorophenyl group. The 2,5-difluorophenyl substituent contributes electron-withdrawing effects, which may influence electronic properties and binding interactions in biological systems.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O4/c17-10-3-4-12(18)13(7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUIMKAIDVLJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate One common route involves the reaction of 1,4-dioxaspiro[44]nonane with a suitable alkylating agent to introduce the spirocyclic structure This intermediate is then reacted with oxalyl chloride to form the oxalamide moiety

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxalamide moiety.

    Substitution: Nucleophilic substitution reactions are common, particularly involving the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide moiety can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide and Sulfonamide Derivatives

Structural and Functional Group Variations

a) N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2)
  • Substituents : Methoxy (electron-donating) and sulfamoyl (polar, hydrogen-bonding) groups.
  • Synthesis : Prepared from sulfanilamide, o-anisidine, and oxalyl chloride in dioxane (73% yield) .
  • Physical Properties : Decomposes at 180°C; IR peaks at 1679 cm⁻¹ (C=O stretch) and 3317 cm⁻¹ (N-H).
  • Key Difference : Lacks the spirocyclic moiety and fluorine atoms, resulting in lower steric hindrance and distinct electronic properties compared to the target compound.
b) N1,N5-Bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide (Compound 7)
  • Substituents : Bis-oxadiazole rings (heterocyclic, π-deficient) and glutaramide backbone.
  • Synthesis : Utilizes CDI (1,1'-carbonyldiimidazole) as a coupling agent in DMSO .
  • Key Difference : The bis-oxadiazole structure introduces dual hydrogen-bonding sites, contrasting with the spirocyclic ether and fluorinated aryl groups in the target compound.
c) Sulfonamide Pesticides (e.g., Flumetsulam)
  • Substituents : Triazolopyrimidine-sulfonamide core (e.g., N-(2,6-difluorophenyl)-5-methyltriazolo-pyrimidine-2-sulfonamide) .
  • Key Difference : Sulfonamide functional group (SO₂NH) vs. oxalamide (N-C(=O)-C(=O)-N). Sulfonamides generally exhibit stronger acidity and different binding modes.

Physicochemical and Spectral Properties

Compound Melting Point/Decomposition Key IR Peaks (cm⁻¹) Notable NMR Signals (δ, ppm)
Target Compound Not reported Expected C=O ~1680–1700 Spirocyclic CH₂ (~3.5–4.5), Ar-F
N-(2-Methoxy-phenyl)-oxalamide Decomposes at 180°C 1679 (C=O), 3317 (N-H) δ3.82 (OCH₃), 6.86–7.97 (aromatic)
Compound 7 (Bis-oxadiazole) Not reported Oxadiazole C=N ~1595 Aromatic protons ~7.7–7.9

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide is a synthetic compound characterized by a unique spirocyclic structure and oxalamide functional groups. The compound's molecular formula and weight are essential for understanding its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a dioxaspiro framework that enhances its stability and biological interactions. Its structure allows it to engage with various biological targets, making it a candidate for drug development.

Property Details
Molecular Formula C18H24N2O5
Molecular Weight 348.4 g/mol
Structural Features Spirocyclic core, oxalamide moiety

The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures have been shown to interact with various biological pathways:

  • Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : Affinity for specific receptors that may mediate therapeutic effects.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity. Similar compounds have demonstrated various pharmacological effects:

  • Anticancer Activity : Compounds within the oxalamide class have shown cytotoxic effects against multiple cancer cell lines.
  • Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.
  • Antimicrobial Properties : Exhibits activity against bacterial and fungal strains.

Case Studies

  • Antitumor Activity : In vitro studies have shown that derivatives of oxalamides exhibit cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colorectal cancer). For instance, a related compound demonstrated an IC50 value of 9.27 µM against the OVXF 899 ovarian cancer cell line .
  • Enzyme Interaction Studies : Research indicates that oxalamide derivatives can inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and other diseases .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that modifications to the oxalamide structure can significantly influence biological activity. For example:

  • The introduction of fluorine atoms in the phenyl group enhances lipophilicity and may improve receptor binding affinity.
  • Variations in the spirocyclic core can affect the compound's stability and interaction with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.